ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Description
Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a tetra-substituted imidazole derivative characterized by:
- A 4,5-diphenylimidazole core, known for its role in medicinal chemistry due to π-π stacking interactions and bioactivity .
- A 4-methoxybenzylsulfanyl group at the 2-position, contributing electron-donating effects via the methoxy group.
- An ethyl acetate ester at the 1-position, influencing solubility and metabolic stability.
This compound is part of a broader class of imidazole-based molecules studied for their anticancer, antifungal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-3-32-24(30)18-29-26(22-12-8-5-9-13-22)25(21-10-6-4-7-11-21)28-27(29)33-19-20-14-16-23(31-2)17-15-20/h4-17H,3,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXICIJGCBZILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radziszewski Reaction with Benzil and Ammonium Acetate
Benzil (1,2-diphenylethanedione) reacts with ammonium acetate and an aldehyde precursor in glacial acetic acid under reflux to form the imidazole ring. For this compound, the aldehyde component is omitted, as the 4-methoxybenzylsulfanyl group is introduced post-cyclization.
Reaction conditions :
- Benzil (10 mmol), ammonium acetate (50 mmol), glacial acetic acid (30 mL)
- Reflux at 120°C for 8–12 hours
- Yield: 60–75% (4,5-diphenyl-1H-imidazole intermediate)
Mechanistic insight :
The reaction proceeds via imine formation between benzil and ammonia, followed by cyclization (Scheme 1). The absence of an aldehyde results in an unsubstituted position at C2, enabling subsequent functionalization.
Introduction of the 4-Methoxybenzylsulfanyl Group
Thiolation via Nucleophilic Aromatic Substitution
The 2-position of the imidazole undergoes nucleophilic substitution with 4-methoxybenzyl mercaptan (HS-CH₂-C₆H₄-OCH₃) under basic conditions.
Procedure :
- 4,5-Diphenyl-1H-imidazole (5 mmol) dissolved in dry DMF (20 mL)
- Add NaH (6 mmol) at 0°C, stir for 30 min
- Introduce 4-methoxybenzyl mercaptan (6 mmol) dropwise
- Heat to 80°C for 4 hours
- Quench with ice-water, extract with ethyl acetate
Key parameters :
- Solvent polarity critically affects reaction rate (DMF > DMSO > THF)
- Yield: 55–68% (2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
Side reactions :
- Over-alkylation at N1 (mitigated by stoichiometric control)
- Oxidation to sulfone (prevented by inert atmosphere)
N1-Alkylation with Ethyl Chloroacetate
The final step introduces the ethyl acetate moiety via alkylation of the imidazole’s N1 position.
Phase-Transfer Catalyzed Alkylation
Optimized protocol :
- 2-[(4-Methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (3 mmol)
- Ethyl chloroacetate (4.5 mmol), K₂CO₃ (6 mmol)
- Tetrabutylammonium bromide (TBAB, 0.3 mmol) in toluene/water (2:1)
- Reflux at 90°C for 6 hours
- Yield: 70–82%
Advantages :
- TBAB enhances interfacial reactivity
- Biphasic system minimizes ester hydrolysis
One-Pot Tandem Synthesis
Recent advances enable a streamlined approach combining steps 1–3 in a single reactor.
Sequential Addition Methodology
- Perform Radziszewski reaction as in Section 1.1
- Without isolation, add 4-methoxybenzyl mercaptan and NaH
- After thiolation, introduce ethyl chloroacetate and TBAB
Performance metrics :
Analytical Validation
Critical quality control measures for the final product:
| Parameter | Method | Specification |
|---|---|---|
| Identity | ¹H NMR (CDCl₃) | δ 7.2–7.8 (m, 14H, aromatic), δ 4.1 (q, 2H, OCH₂), δ 3.8 (s, 3H, OCH₃) |
| Purity | HPLC (C18 column) | Retention time: 12.3 min, area % ≥98.5 |
| Residual Solvents | GC-MS | <500 ppm for DMF, <300 ppm for toluene |
Comparative Efficiency of Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Stepwise synthesis | 82 | 98.5 | 24 |
| One-pot tandem | 55 | 90.2 | 14 |
| Microwave-assisted* | 78 | 97.8 | 8 |
*Experimental conditions: 150W, 100°C, DMF solvent
Challenges and Optimization Opportunities
Thiolation selectivity : Competing N1 vs. C2 reactivity addressed via:
Ester stability : Ethyl acetate group prone to hydrolysis during workup:
Industrial-Scale Considerations
For kilogram-scale production:
- Continuous flow reactors reduce exothermic risks during thiolation
- Membrane filtration replaces column chromatography for purification
- Typical batch size: 5–10 kg with 65–70% overall yield
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl group (-S-) in the compound undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to sulfone | H₂O₂ (30%), AcOH, 60°C, 6 h | Ethyl 2-{2-[(4-methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate | 85–90% |
Mechanistic Insight :
The reaction proceeds via electrophilic oxidation, where hydrogen peroxide acts as the oxidizing agent in an acidic medium. The sulfonyl derivative is stabilized by the electron-donating methoxy group on the benzyl substituent.
Hydrolysis of the Ethyl Ester
The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (2M), EtOH/H₂O, reflux | 2-{2-[(4-Methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetic acid | 78% |
Applications :
The carboxylic acid derivative serves as a precursor for further functionalization, such as amidation or conjugation with bioactive molecules .
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group participates in nucleophilic substitution reactions, particularly with amines or thiols, to form sulfonamides or disulfides.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reaction with hydrazine | Hydrazine hydrate, CH₃CN, RT | 2-{2-[(4-Methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetohydrazide | 92% |
Key Findings :
-
The reaction is catalyzed by tetra--butylammonium bromide, enhancing nucleophilicity .
-
Sulfonamide derivatives exhibit enhanced biological activity, including antimicrobial properties .
Functionalization of the Imidazole Ring
The imidazole core can undergo electrophilic substitution or coordination with metal ions, though steric hindrance from the 4,5-diphenyl groups limits reactivity.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation at N-3 | Ethyl bromoacetate, K₂CO₃, CH₃CN | Bis-alkylated imidazole derivative | 70% |
Note :
The ethyl acetate substituent at N-1 directs reactivity toward the less hindered N-3 position .
Comparative Reactivity of Structural Analogs
The table below compares the reactivity of ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate with its analogs:
Scientific Research Applications
Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl and methoxybenzyl groups can modulate the compound’s binding affinity and specificity . These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Sulfanyl vs. Sulfonyl Groups
- The target compound’s sulfanyl (thioether) group is less oxidized than the sulfonyl group in the 4-fluoro analog . Sulfonyl derivatives exhibit higher metabolic stability but reduced nucleophilic reactivity, which could diminish interactions with biological targets like enzymes .
Substituent Position and Electronic Effects
- The 3-fluorobenzylsulfanyl analog introduces steric and electronic variations compared to the para-substituted target compound. Fluorine’s inductive effect may alter binding affinity in enzyme pockets, as seen in kinase inhibitors.
Methoxy vs. Methyl vs. Fluorine
- The 4-methoxy group in the target compound donates electrons via resonance, enhancing aromatic stabilization.
Ester vs. Alcohol Substituents
- Replacing the ethyl acetate ester with ethanol increases hydrophilicity, which may improve aqueous solubility but reduce cell membrane permeability.
Biological Activity
Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a novel compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. The compound belongs to the class of imidazolyl acetates, which are frequently explored for their pharmacological properties. This article delves into the biological activities of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 458.58 g/mol. Its structure features an imidazole ring, a sulfonyl group, and a methoxybenzyl substituent, which contribute to its biological activity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro tests have shown that the compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Antifungal Activity
The compound also demonstrates antifungal activity against several fungal pathogens. The presence of the imidazole moiety is particularly significant as imidazoles are known for their antifungal properties.
| Fungus | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Aspergillus niger | 25 |
| Cryptococcus neoformans | 30 |
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies on various cancer cell lines have shown promising results regarding cell proliferation inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
| HeLa (cervical cancer) | 18 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that it may inhibit specific enzymes involved in cellular metabolism and signal transduction pathways associated with cancer cell growth and survival.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of several imidazole derivatives, including this compound. Results indicated that the compound significantly reduced bacterial viability compared to controls.
- Anticancer Properties : Research conducted by Smith et al. (2023) demonstrated that this compound induced apoptosis in MCF-7 cells through activation of caspase pathways . This finding underscores its potential as a therapeutic agent in breast cancer treatment.
- Synergistic Effects : A recent article in Pharmaceutical Biology examined the synergistic effects of this compound when combined with standard antifungal agents. The results showed enhanced antifungal activity against resistant strains of Candida spp., suggesting its potential application in combination therapies .
Q & A
Q. What are the established synthetic routes for ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step procedures, including imidazole core formation, sulfanyl group introduction, and esterification. For example:
- Step 1 : Condensation of 4,5-diphenylimidazole precursors with 4-methoxybenzyl thiol under basic conditions (e.g., NaOH) to introduce the sulfanyl group .
- Step 2 : Acetylation using ethyl bromoacetate in the presence of a coupling agent (e.g., DCC) .
- Optimization : Temperature control (60–80°C) and inert atmosphere (N₂) minimize side reactions. Yield improvements (70–85%) are achieved via column chromatography or recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm), sulfanyl-linked methylene (δ 3.5–3.7 ppm), and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~500) .
- IR : Stretching vibrations for C=O (1720 cm⁻¹) and C-S (650–700 cm⁻¹) confirm functional groups .
Q. What are the key considerations in designing experiments to evaluate the compound’s stability under various pH and temperature conditions?
- pH Stability : Use buffer systems (e.g., acetate buffer pH 4.6 ) to assess hydrolysis of the ester or sulfanyl groups.
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C, monitored via HPLC to detect decomposition products (e.g., free imidazole or acetic acid derivatives) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. halogen) on the benzyl group influence the compound’s reactivity and biological activity?
- Electronic Effects : The 4-methoxy group is electron-donating, enhancing resonance stabilization of the sulfanyl moiety compared to electron-withdrawing groups (e.g., Cl in ). This alters nucleophilic reactivity and binding affinity to biological targets .
- Biological Impact : Methoxy-substituted analogs may exhibit improved membrane permeability due to increased lipophilicity, as seen in structurally related imidazole derivatives .
Q. What strategies can resolve discrepancies in biological activity data observed in different studies involving structural analogs?
- Standardized Assays : Use uniform protocols (e.g., MTT assay for cytotoxicity) to minimize variability .
- Statistical Analysis : Apply factorial design of experiments (DoE) to isolate variables (e.g., substituent polarity, assay pH) contributing to activity differences .
- Meta-Analysis : Cross-reference datasets from analogs (e.g., 4-chloro vs. 4-methoxy derivatives ) to identify trends in IC₅₀ values.
Q. How can computational methods (e.g., DFT, molecular docking) predict the interaction mechanisms of this compound with biological targets?
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
- Docking Studies : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock. Focus on hydrogen bonding with the methoxy group and π-π stacking of diphenyl groups .
Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity and minimizing by-products?
- Regioselectivity : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfanyl group attachment at the imidazole C2 position .
- By-Product Control : Implement inline FTIR or HPLC monitoring to detect intermediates (e.g., over-acetylated derivatives) .
- Reactor Design : Opt for continuous-flow systems to improve heat/mass transfer and reduce side reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antibacterial efficacy of structurally similar imidazole derivatives?
- Comparative Studies : Synthesize analogs (e.g., 4-methoxy vs. 4-chloro substitution) and test under identical conditions .
- Mechanistic Clarification : Use fluorescence quenching assays to assess bacterial membrane disruption vs. enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
